molecular formula C7H5N3O2S B160904 2-Amino-6-nitrobenzothiazole CAS No. 6285-57-0

2-Amino-6-nitrobenzothiazole

Cat. No. B160904
CAS RN: 6285-57-0
M. Wt: 195.2 g/mol
InChI Key: GPNAVOJCQIEKQF-UHFFFAOYSA-N
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Patent
US05594145

Procedure details

28.75 g of 2-amino-6-nitrobenzothiazole, 210 g of 30% hydrochloric acid and 29.5 g of water are introduced into a 750 ml pressure vessel at room temperature and subsequently heated to 50° C. After the reaction mixture has been stirred for 30 minutes, it is cooled to 20° C. 50.75 g of aqueous sodium nitrite solution are then metered in at a uniform rate in the course of 3 hours at 20°-30° C., with very vigorous stirring. After metering in has ended, stirring is continued for 2.5 hours at 20°-30° C. Then, excess nitrite is removed by adding approximately 15 g of 18% aqueous urea solution. The reaction vessel is subsequently sealed, and the reaction mixture is heated for 5 hours at 140°-150° C. (pressure approximately 4 bar). After the mixture has cooled to 20° C., the crystalline product is filtered off with suction, washed until neutral and dried at 60° C. to constant weight. 27.3 g of 6-nitrobenzothiazol-2-one with a pure substance content of 97.8% are obtained (corresponding to 92.4% yield). The product which is redissolved under alkaline conditions has a DSC melting point of 252.5° C.
Quantity
28.75 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
29.5 g
Type
solvent
Reaction Step One
Quantity
50.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.Cl.N([O-])=[O:16].[Na+]>O>[N+:11]([C:9]1[CH:8]=[CH:7][C:5]2[NH:6][C:2](=[O:16])[S:3][C:4]=2[CH:10]=1)([O-:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
28.75 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
210 g
Type
reactant
Smiles
Cl
Name
Quantity
29.5 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
50.75 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture has been stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it is cooled to 20° C
CUSTOM
Type
CUSTOM
Details
are then metered in at a uniform rate in the course of 3 hours at 20°-30° C., with very vigorous stirring
Duration
3 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 2.5 hours at 20°-30° C
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Then, excess nitrite is removed
ADDITION
Type
ADDITION
Details
by adding approximately 15 g of 18% aqueous urea solution
CUSTOM
Type
CUSTOM
Details
The reaction vessel is subsequently sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for 5 hours at 140°-150° C. (pressure approximately 4 bar)
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture has cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
the crystalline product is filtered off with suction
WASH
Type
WASH
Details
washed until neutral and
CUSTOM
Type
CUSTOM
Details
dried at 60° C. to constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(NC(S2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: PERCENTYIELD 92.4%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.